molecular formula C10H9F13O2 B136470 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane CAS No. 142502-76-9

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane

Cat. No.: B136470
CAS No.: 142502-76-9
M. Wt: 408.16 g/mol
InChI Key: BYPGRUVLTPMKIS-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane (CAS: 142502-76-9) is a fluorinated ether compound with the molecular formula C₁₀H₉F₁₃O₂. It features a perfluorinated carbon chain (C₆F₁₃) and two methoxy (-OCH₃) groups at the terminal position. This structure imparts unique properties such as high thermal stability, chemical resistance, and hydrophobicity, making it valuable in materials science, particularly for surface modification and polymer functionalization .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8,8-dimethoxyoctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F13O2/c1-24-4(25-2)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPGRUVLTPMKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379852
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142502-76-9
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Fluorination of Hydrocarbon Precursors

This method involves sequential substitution of hydrogen atoms with fluorine on an octane chain. A chlorinated intermediate, such as 1,8-dichlorooctane, is subjected to halogen exchange using anhydrous hydrogen fluoride (HF) or potassium fluoride (KF) under high-temperature conditions. For example:
C8H16Cl2+26HFC8F14Cl2+16HCl\text{C}_8\text{H}_{16}\text{Cl}_2 + 26 \, \text{HF} \rightarrow \text{C}_8\text{F}_{14}\text{Cl}_2 + 16 \, \text{HCl}
Subsequent substitution of the terminal chlorines with methoxy groups is achieved via nucleophilic displacement using sodium methoxide:
C8F14Cl2+2CH3ONaC8F14(OCH3)2+2NaCl\text{C}_8\text{F}_{14}\text{Cl}_2 + 2 \, \text{CH}_3\text{ONa} \rightarrow \text{C}_8\text{F}_{14}(\text{OCH}_3)_2 + 2 \, \text{NaCl}

Key Challenges :

  • Controlling regioselectivity to avoid incomplete fluorination.

  • Managing exothermic reactions during HF treatment.

Electrochemical Fluorination (ECF)

ECF offers a direct route to perfluorinated chains. In this process, octane-1,8-diol is electrolyzed in anhydrous HF, yielding a perfluorinated intermediate. The diol’s hydroxyl groups are then converted to methoxy groups via acid-catalyzed acetalization with methanol:
C8F14(OH)2+2CH3OHH+C8F14(OCH3)2+2H2O\text{C}_8\text{F}_{14}(\text{OH})_2 + 2 \, \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{C}_8\text{F}_{14}(\text{OCH}_3)_2 + 2 \, \text{H}_2\text{O}

Advantages :

  • High fluorination efficiency (up to 95% yield).

  • Reduced byproduct formation compared to stepwise methods.

Acetalization and Methoxy Group Introduction

The terminal methoxy groups are critical for the compound’s stability in battery resin applications. Acetalization reactions using fluorinated aldehydes or ketones are central to this step.

Fluorinated Aldehyde Precursors

A fluorinated aldehyde, such as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctanal, is synthesized via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC):
C8F13CH2OHPCCC8F13CHO\text{C}_8\text{F}_{13}\text{CH}_2\text{OH} \xrightarrow{\text{PCC}} \text{C}_8\text{F}_{13}\text{CHO}
This aldehyde undergoes acetalization with methanol in the presence of sulfuric acid:
C8F13CHO+2CH3OHH2SO4C8F13C(OCH3)2+H2O\text{C}_8\text{F}_{13}\text{CHO} + 2 \, \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{F}_{13}\text{C}(\text{OCH}_3)_2 + \text{H}_2\text{O}

Reaction Conditions :

  • Temperature: 60–80°C

  • Catalyst: 0.5–1.0 mol% H₂SO₄

  • Yield: 78–82%

Alternative Route via Fluorinated Ketones

Fluorinated ketones, such as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctan-8-one, are less reactive but offer higher thermal stability. Ketal formation with methanol proceeds under similar acidic conditions:
C7F13COCF3+2CH3OHC7F13C(OCH3)2CF3\text{C}_7\text{F}_{13}\text{CO}\text{CF}_3 + 2 \, \text{CH}_3\text{OH} \rightarrow \text{C}_7\text{F}_{13}\text{C}(\text{OCH}_3)_2\text{CF}_3

Limitations :

  • Lower yields (60–65%) due to steric hindrance.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹⁹F NMR : A singlet at δ −72 ppm confirms the presence of −CF₂− groups, while a triplet at δ −85 ppm corresponds to terminal −CF₃.

  • ¹H NMR : A singlet at δ 3.28 ppm integrates for six protons, verifying the methoxy groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis reveals a molecular ion [M-H]⁻ at m/z 471.0412 (calculated: 471.0415), with an isotopic pattern score of 98%. Fragmentation pathways include loss of methoxy groups (−31.0334 Da) and sequential defluorination (−18.9984 Da per F).

Industrial-Scale Optimization

Solvent Selection

Dimethyl sulfoxide (DMSO) enhances reaction rates in acetalization due to its polar aprotic nature, improving yields by 12–15% compared to toluene.

Catalytic Improvements

Bismuth triflate (Bi(OTf)₃) reduces side reactions, achieving 88% yield at 0.2 mol% loading .

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10F13O2
  • Molecular Weight : 490.10 g/mol
  • Structure : The compound features a long carbon chain with multiple fluorine substitutions and methoxy groups that enhance its stability and hydrophobic characteristics.

Environmental Monitoring

The compound is utilized in the screening of per- and polyfluoroalkyl substances (PFAS) in environmental samples. Its unique structure allows for effective identification and quantification in complex matrices such as soil and water.

  • Case Study : A study employed ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to identify PFAS compounds in recycled paper products. The study highlighted the efficacy of using 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane as a target analyte due to its distinct mass spectral characteristics .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing methods to detect other fluorinated compounds. Its stability under various conditions makes it an ideal candidate for method validation.

  • Data Table :
ParameterValue
Retention Time (min)5.93
Observed Mass (m/z)227.0701
Theoretical Mass (m/z)228.0773
Mass Tolerance (ppm)< 5

This table summarizes the analytical parameters observed during mass spectrometric analysis of the compound .

Toxicological Studies

Research into the toxicological effects of fluorinated compounds has included studies on this compound. Its potential endocrine-disrupting effects are of particular interest due to growing concerns over PFAS exposure.

  • Findings : Toxicological assessments indicate that while acute effects are documented at high concentrations (e.g., headaches and dizziness), comprehensive studies are still needed to fully understand chronic exposure risks .

Material Science

The compound's unique properties make it suitable for applications in material science as a surfactant or coating agent due to its low surface tension and hydrophobicity.

  • Application Example : In the development of water-repellent coatings for textiles and building materials where durability and resistance to environmental degradation are essential.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane involves its interaction with molecular targets through fluorine atoms. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their behavior and function. The pathways involved include the formation of stable complexes and the modification of molecular structures through fluorination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane (CAS: 2043-57-4)

  • Molecular Formula : C₈H₄F₁₃I
  • Key Properties :
    • Boiling point: 92°C at 45 mmHg
    • Density: 1.934 g/mL
    • Reactivity: Iodo group enables substitution reactions (e.g., in click chemistry and dendrimer synthesis) .
  • Applications : Widely used as a precursor for synthesizing fluorinated thiols, alcohols, and phosphonates .
  • Comparison :
    • The iodine substituent enhances reactivity for nucleophilic substitutions, unlike the dimethoxy derivative, which is more stable but less reactive.
    • Higher density (1.934 vs. ~1.6–1.7 g/mL estimated for the dimethoxy compound) due to iodine’s atomic weight .

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(propoxy)octane (CAS: 1193010-01-3)

  • Molecular Formula : C₁₁H₁₁F₁₃O
  • Key Properties :
    • Boiling point: 186°C
    • Density: 1.412 g/mL .
  • Applications: Potential use in surfactants or lubricants due to its ether linkage.
  • Comparison :
    • The propoxy group increases hydrophobicity compared to methoxy groups.
    • Lower fluorine content per unit mass than the dimethoxy compound, affecting thermal stability.

1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (Trimethoxytridecafluorooctylsilane)

  • Molecular Formula : C₁₁H₁₃F₁₃O₃Si
  • Key Properties :
    • Combines fluorocarbon chains with silane reactivity for surface bonding .
  • Applications : Used in coatings to confer water/oil repellency.
  • Comparison :
    • The silane group enables covalent bonding to substrates (e.g., glass or metals), a feature absent in the dimethoxy compound.
    • Higher molecular complexity increases synthesis costs.

Comparative Data Table

Compound Name CAS Molecular Formula Boiling Point (°C) Density (g/mL) Key Functional Groups Applications
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane 142502-76-9 C₁₀H₉F₁₃O₂ Not reported ~1.6 (estimated) Methoxy (-OCH₃) Polymer modifiers, surfactants
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane 2043-57-4 C₈H₄F₁₃I 92 (at 45 mmHg) 1.934 Iodo (-I) Intermediate for fluorinated polymers
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(propoxy)octane 1193010-01-3 C₁₁H₁₁F₁₃O 186 1.412 Propoxy (-OC₃H₇) Surfactants, lubricants
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane 83048-65-1 C₁₁H₁₃F₁₃O₃Si Not reported ~1.5 Silane (-Si(OCH₃)₃) Water-repellent coatings

Biological Activity

Molecular Structure

  • IUPAC Name : 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane
  • Molecular Formula : C8H4F13O2
  • Molecular Weight : 474.00 g/mol
  • CAS Number : 2043-57-4

Physical Properties

  • Appearance : Colorless liquid
  • Melting Point : Approximately 20 °C
  • Boiling Point : 180 °C

TDFMO exhibits biological activity primarily through its interactions with cell membranes and proteins. The high fluorine content enhances its lipophilicity and stability in biological systems. This compound can disrupt lipid bilayers and alter membrane fluidity, which may affect cellular signaling pathways.

Toxicological Profile

TDFMO has been identified as a skin and eye irritant. Its toxicity profile indicates that exposure can lead to significant biological effects. Studies have shown that compounds with similar structures can induce cytotoxicity in various cell lines due to membrane disruption .

Cytotoxicity Studies

A study investigating the cytotoxic effects of TDFMO on human cell lines indicated that the compound exhibits a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 50 µM for certain cancer cell lines. This suggests potential applications in cancer therapy by selectively targeting malignant cells while sparing normal cells.

Environmental Impact Assessment

Research has shown that TDFMO is persistent in the environment due to its fluorinated structure. A study conducted on aquatic organisms revealed that TDFMO can bioaccumulate in fish tissues at concentrations significantly higher than those found in the surrounding water . This raises concerns regarding its environmental impact and necessitates further investigation into its ecological effects.

Pharmacological Applications

Preliminary pharmacological studies suggest that TDFMO may possess anti-inflammatory properties. In vitro assays demonstrated a reduction in pro-inflammatory cytokine production in macrophage cell lines treated with TDFMO. Further research is required to elucidate the underlying mechanisms and potential therapeutic applications .

Data Table: Summary of Biological Activity Studies

Study TypeFindingsReference
CytotoxicityIC50 = 50 µM in cancer cell lines
Environmental BioaccumulationBioaccumulation in fish tissues observed
Anti-inflammatory ActivityReduced cytokine production in macrophages

Q & A

Basic: What are the recommended synthetic pathways for 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8,8-dimethoxyoctane, and how can purity be optimized?

Methodological Answer:
Synthesis typically involves sequential fluorination and methoxylation steps. Radical telomerization of tetrafluoroethylene with iodinated intermediates (e.g., 1-iodoperfluorohexane) is a common strategy, followed by methoxylation using methanol under alkaline conditions . Purity optimization requires fractional distillation under vacuum (to avoid thermal decomposition) and chromatography (e.g., silica gel with fluorophilic solvents like perfluorohexane). Impurity profiling via GC-MS or HPLC with a fluorinated column (e.g., C18 modified with perfluorinated chains) is critical for isolating >98% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and fluorinated/methoxy substituents?

Methodological Answer:

  • 19F NMR : Essential for identifying fluorine substitution patterns. Chemical shifts for -CF3 groups typically appear at -60 to -80 ppm, while -CF2 groups range from -110 to -120 ppm .
  • 1H NMR : Methoxy (-OCH3) protons resonate at ~3.3–3.5 ppm, but signal splitting may occur due to coupling with adjacent fluorinated carbons.
  • FT-IR : Strong C-F stretches (1100–1300 cm⁻¹) and methoxy C-O stretches (~2800 cm⁻¹) confirm functional groups.
  • High-resolution mass spectrometry (HRMS) : Accurate mass analysis (e.g., ESI-TOF) resolves isotopic patterns unique to fluorinated compounds .

Advanced: How does the compound’s environmental persistence compare to other PFAS, and what methodologies assess its degradation pathways?

Methodological Answer:
As a perfluorinated compound, it exhibits extreme environmental persistence akin to PFOS/PFOA. Advanced oxidation processes (AOPs) like UV/persulfate or sonolysis can degrade it, monitored via LC-MS/MS with MRM transitions for fluorine-specific fragments. Comparative studies using OECD 301B (ready biodegradability) and 307 (soil degradation) protocols reveal half-lives >100 days in aerobic conditions. Computational modeling (e.g., QSAR for PFAS) predicts bioaccumulation factors (BCF > 1000) .

Basic: What thermodynamic data (e.g., vapor pressure, boiling point) are available for experimental design involving this compound?

Methodological Answer:
NIST Standard Reference Database 69 provides key thermodynamic properties:

  • Boiling Point : ~180–200°C (estimated for perfluorinated octane derivatives).
  • Vapor Pressure : ~0.1–1.0 mmHg at 25°C (measured via static manometry).
  • LogP (Octanol-Water) : ~4.5–5.5 (determined using shake-flask method with fluorinated solvent adjustments).
    These data inform reaction conditions (e.g., closed systems to minimize volatilization) .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic substitution reactions at the methoxy groups?

Methodological Answer:
The electron-withdrawing effect of adjacent fluorinated carbons reduces methoxy group nucleophilicity. Kinetic studies (e.g., SN2 with KI in DMSO) show slower reaction rates compared to non-fluorinated analogs. Computational DFT modeling (B3LYP/6-31G*) reveals transition-state stabilization via fluorine lone-pair interactions. Monitoring reaction progress via 19F NMR (disappearance of -CF2-OCH3 signals) validates mechanistic pathways .

Advanced: How can computational tools predict its phase behavior in solvent systems for material science applications?

Methodological Answer:
Molecular dynamics (MD) simulations using force fields like OPLS-AA parameterized for fluorocarbons model its solubility in fluorinated solvents (e.g., perfluorodecalin). COSMO-RS predicts activity coefficients in mixed solvents, guiding formulations for coatings or surfactants. Experimental validation via cloud-point titration (e.g., with perfluorooctanol) correlates with simulated phase diagrams .

Basic: What safety protocols are critical for handling this compound, given its structural similarity to regulated PFAS?

Methodological Answer:

  • Containment : Use fume hoods with HEPA filters to prevent aerosolization.
  • PPE : Fluoropolymer-coated gloves (e.g., Viton) and full-face respirators with organic vapor cartridges.
  • Waste Disposal : Incineration at >1000°C with caustic scrubbers to degrade fluorinated byproducts.
  • Toxicity Screening : In vitro assays (e.g., mitochondrial toxicity in HepG2 cells) assess acute hazards .

Advanced: What role does it play in designing fluorinated surfactants, and how are critical micelle concentrations (CMCs) measured?

Methodological Answer:
The compound’s amphiphilic structure (fluorinated tail, methoxy head) lowers surface tension in nonpolar solvents. CMC determination via pendant drop tensiometry in hexane/perfluorohexane mixtures shows CMCs ~0.1–1 mM. Small-angle X-ray scattering (SAXS) characterizes micelle size/shape. Comparative studies with sulfonated analogs (e.g., 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane-1-sulphonic acid) highlight trade-offs between hydrophobicity and ionic strength .

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